molecular formula C11H20Cl2N4 B1435603 5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride CAS No. 2108908-49-0

5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride

Cat. No. B1435603
CAS RN: 2108908-49-0
M. Wt: 279.21 g/mol
InChI Key: GEOUCNGBHMQDOY-UHFFFAOYSA-N
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Description

“5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride” is a chemical compound with the molecular formula C11H20Cl2N4. Its average mass is 279.209 Da and its monoisotopic mass is 278.106506 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4/c1-15-6-3-11(4-7-15)10-9(2-5-14-11)12-8-13-10/h8,14H,2-7H2,1H3, (H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available data.

Scientific Research Applications

Structural and Conformational Studies

  • Synthesis and Structural Analysis: A study by Whelan et al. (1995) involved the synthesis and structural analysis of tropane-3-spiro-4'(5')-imidazolines, closely related to the specified compound. This study provided insights into the preferred conformation of these compounds and their potential as 5-HT3 receptor antagonists (Whelan et al., 1995).

Medicinal Chemistry Applications

  • Potential Therapeutic Agents: Deep et al. (2016) discussed the imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent due to its wide range of applications in medicinal chemistry, including as anticancer, antimicrobial, and antiviral agents. This highlights the potential of related compounds like 5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride in drug development (Deep et al., 2016).

Drug Design and Synthesis

  • Drug Design: A study by Swanson et al. (2016) described the design and synthesis of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, illustrating the role of such structures in developing new pharmaceuticals (Swanson et al., 2016).
  • Novel Synthesis Approaches: The work of Abe et al. (2010) on the synthesis of ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates showcases innovative approaches to synthesizing complex molecules that could be applied to similar compounds (Abe et al., 2010).

Biochemical Studies

  • Binding Studies and Biochemical Analysis: The research by Tashiro et al. (1989) on 4'-carbamoyl-1,4'-bipiperidine derivatives, which are structurally related to the compound , involved biochemical analysis and binding studies, providing a model for how such compounds can be analyzed in a biochemical context (Tashiro et al., 1989).

Spectroscopic Studies

  • Vibrational Spectra and Molecular Structure: Lorenc et al. (2008) conducted a study on the molecular structure and vibrational spectra of imidazo[4,5-b]pyridine derivatives, offering insights into the spectroscopic characteristics of related compounds (Lorenc et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine];dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15-7-2-9-10(14-8-13-9)11(15)3-5-12-6-4-11;;/h8,12H,2-7H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOUCNGBHMQDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C13CCNCC3)N=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 3
5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 4
5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 5
5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 6
5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride

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